molecular formula C32H26Cl2N6O3 B14922270 1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B14922270
M. Wt: 613.5 g/mol
InChI Key: QZVJYOSEPOUHQJ-HEHNFIMWSA-N
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Description

1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that features multiple functional groups, including indazole, pyrrolo[3,4-d][1,2,3]triazole, and chlorobenzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, indazole derivatives, and pyrrolo[3,4-d][1,2,3]triazole precursors. Key steps in the synthesis could involve:

    Condensation Reactions: Formation of the benzylidene moiety through condensation of benzaldehyde derivatives with appropriate amines.

    Cyclization Reactions: Formation of the indazole and pyrrolo[3,4-d][1,2,3]triazole rings through cyclization reactions under acidic or basic conditions.

    Functional Group Transformations: Introduction of functional groups such as chlorides and oxo groups through halogenation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol or amine groups to carbonyl or nitro groups.

    Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogenation, alkylation, or acylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation of an alcohol group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigation of its potential as a pharmacophore in drug design.

    Biological Probes: Use as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.

Industry

    Materials Science: Application in the development of new materials with unique properties.

    Chemical Manufacturing: Use as a building block in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures.

    Pyrrolo[3,4-d][1,2,3]triazole Derivatives: Compounds with similar triazole structures.

    Chlorobenzylidene Compounds: Compounds with similar chlorobenzylidene moieties.

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties

Properties

Molecular Formula

C32H26Cl2N6O3

Molecular Weight

613.5 g/mol

IUPAC Name

3-[2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H26Cl2N6O3/c33-22-13-9-19(10-14-22)17-21-5-4-8-25-27(21)36-40(29(25)20-11-15-23(34)16-12-20)26(41)18-38-30-28(35-37-38)31(42)39(32(30)43)24-6-2-1-3-7-24/h1-3,6-7,9-17,25,28-30H,4-5,8,18H2/b21-17+

InChI Key

QZVJYOSEPOUHQJ-HEHNFIMWSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC=C6)N=N4)C7=CC=C(C=C7)Cl

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC=C6)N=N4)C7=CC=C(C=C7)Cl

Origin of Product

United States

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